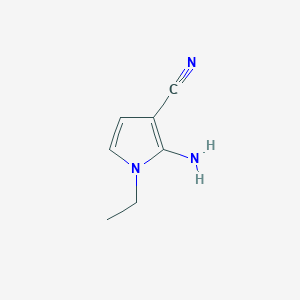
3-Methyl-4-nitroso-1-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitroso-1-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its unique chemical structure, which includes a pyrazolinone ring substituted with a methyl group at the 3-position and a nitroso group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitroso-1-pyrazolin-5-one typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach. The reaction mechanism involves the formation of a pyrazolone intermediate, which is then nitrosated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitroso-1-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 3-Methyl-4-nitro-1-pyrazolin-5-one.
Reduction: Formation of 3-Methyl-4-amino-1-pyrazolin-5-one.
Substitution: Formation of various substituted pyrazolinones depending on the electrophile used.
Scientific Research Applications
3-Methyl-4-nitroso-1-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitroso-1-pyrazolin-5-one involves its ability to scavenge free radicals and inhibit lipid peroxidation. The nitroso group plays a crucial role in this activity by reacting with reactive oxygen species (ROS) and preventing oxidative damage. This compound has been shown to target various molecular pathways involved in oxidative stress and inflammation, making it a potential therapeutic agent for conditions related to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
4-Hydroxyimino-2-pyrazolin-5-one: Undergoes similar oxidation and reduction reactions but has different biological activities.
3-Methyl-3-pyrazolin-5-one: Used as an intermediate in the synthesis of various heterocyclic compounds.
Uniqueness
3-Methyl-4-nitroso-1-pyrazolin-5-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other pyrazolinone derivatives .
Properties
Molecular Formula |
C4H5N3O2 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3-methyl-4-nitroso-3,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h2-3H,1H3 |
InChI Key |
WGZDTSGMRXBPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)N=N1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)


![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)








